molecular formula C12H28BF4P B107324 Tri-tert-butylphosphonium tetrafluoroborate CAS No. 131274-22-1

Tri-tert-butylphosphonium tetrafluoroborate

Cat. No. B107324
M. Wt: 290.13 g/mol
InChI Key: YTJUCJAUJCXFTN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-tert-butylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13. It is a white powder that is widely available and used as a ligand precursor for palladium-catalyzed cross-coupling reactions. The compound is soluble in methylene chloride and chloroform, slightly soluble in THF, and insoluble in hexane, toluene, and water .

Synthesis Analysis

The synthesis of tri-tert-butylphosphonium tetrafluoroborate involves the addition of HBF4 to a solution of tri-tert-butylphosphine in methylene chloride. After the addition, the organic layer is separated, and the solvent is removed to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate. The purity of the reagent can be analyzed by NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds, such as tetra-tert-butyldiphosphine, has been determined using electron diffraction and X-ray diffraction. These studies reveal that the P-P bond is relatively long and that there are large deformations within the tert-butyl groups due to steric hindrance . Although not directly related to tri-tert-butylphosphonium tetrafluoroborate, these findings provide insight into the structural preferences of sterically crowded phosphorus compounds.

Chemical Reactions Analysis

Tri-tert-butylphosphonium salts, including those similar to tri-tert-butylphosphonium tetrafluoroborate, have been shown to participate in various chemical reactions. For instance, tri-tert-butylphosphin reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which can undergo dimerization and cycloaddition reactions .

Physical and Chemical Properties Analysis

Tri-tert-butylphosphonium tetrafluoroborate decomposes at a melting point of 261°C. It is stable as a solid and in solution, requiring no special handling. However, protection from oxygen is necessary in the presence of base to prevent the formation of the highly air-sensitive tri-tert-butylphosphine . The compound's 1H NMR and 31P{1H} NMR spectra have been reported, providing additional information on its chemical environment .

Scientific Research Applications

Electrochemical Properties

Tri-tert-butylphosphonium tetrafluoroborate has been utilized as a binder in new carbon paste electrodes for studying the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. These electrodes display high conductivity and a very wide electrochemical window, making them useful in electrochemical research (Shekurov et al., 2016).

Catalytic Applications

This compound is also notable for its role as a ligand precursor in palladium-catalyzed cross-coupling reactions. It contributes to the stabilization of organorhodium intermediates in rhodium-catalyzed tandem cyclization, promoting the formation of 1H-indenes and 1-alkylideneindans from arylboronate esters in aqueous media (Lautens & Marquardt, 2004). Additionally, it aids in the efficient cross-coupling of aromatic aldehydes and potassium aryltrifluoroborates, facilitating access to congested benzophenones (Chuzel et al., 2008).

Synthesis and Stability

The compound's synthesis involves the addition of HBF4 to a solution of tri-tert-butylphosphine. It is indefinitely stable as a solid and in solution, requiring no special handling, which is beneficial for various research applications (Shaughnessy et al., 2015).

Supercapacitors and Ionic Liquids

Research into the use of tri-tert-butylphosphonium tetrafluoroborate in supercapacitors has been conducted, focusing on its role in phosphonium ionic liquids as an electrolyte. Its properties like high conductivity and energy data make it an attractive choice for supercapacitor electrolytes (Khrizanforov et al., 2019).

Nanoparticle Stabilization

This compound has also been utilized in the stabilization of palladium nanoparticles, which exhibit high activity as catalysts for Suzuki cross-coupling reactions. This application is significant in the field of nanotechnology and catalysis (Ermolaev et al., 2013).

Future Directions

Tri-tert-butylphosphonium tetrafluoroborate is used in the synthesis of a novel organic dye with fluorenone as conjugation bridge which is used in dye sensitized solar cells . It is also used in the copper (ii)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions to synthesize diverse indole-3-carboxylic esters .

properties

IUPAC Name

tritert-butylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370410
Record name Tri-tert-butylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butylphosphonium tetrafluoroborate

CAS RN

131274-22-1
Record name Tri-tert-butylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butylphosphine tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butylphosphonium tetrafluoroborate
Reactant of Route 2
Tri-tert-butylphosphonium tetrafluoroborate
Reactant of Route 3
Tri-tert-butylphosphonium tetrafluoroborate
Reactant of Route 4
Tri-tert-butylphosphonium tetrafluoroborate
Reactant of Route 5
Tri-tert-butylphosphonium tetrafluoroborate
Reactant of Route 6
Tri-tert-butylphosphonium tetrafluoroborate

Citations

For This Compound
390
Citations
T Saget, N Cramer - Synthesis, 2011 - thieme-connect.com
… Although widely available, tri-tert-butylphosphonium tetrafluoroborate (1) has a relatively high price. [8] The reported synthesis of the phosphonium salt requires the hazardous and equally …
Number of citations: 3 www.thieme-connect.com
M Lautens, T Marquardt - The Journal of Organic Chemistry, 2004 - ACS Publications
… The catalytic system involves the use of electron-rich, sterically bulky ligands as tri-tert-butylphosphonium tetrafluoroborate stabilizing the organorhodium intermediates and reduces the …
Number of citations: 117 pubs.acs.org
K Dahl, P Nordeman - European Journal of Organic Chemistry, 2017 - Wiley Online Library
… Our initial experiments using tetrabutylammonium chloride as chloride source and tri-tert-butylphosphonium tetrafluoroborate as ligand and benzylamine (50 µL) as nucleophile resulted …
S Hong, CE Song, E Lim - POLYMER-KOREA, 2020 - journal.polymer-korea.or.kr
… Piperidine, potassium phosphate tribasic (K3PO4), and tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)3·HBF4) were purchased from Sigma-Aldrich (Gyonggi-do, Korea). …
Number of citations: 1 journal.polymer-korea.or.kr
B Song, F Rudolphi, T Himmler… - Advanced Synthesis & …, 2011 - Wiley Online Library
… Both make use of low loadings of palladium(0) bis(dibenzylideneacetone) (0.5 mol%)/tri-tert-butylphosphonium tetrafluoroborate (1.1 mol%) as the catalyst and diethyl malonate as the …
Number of citations: 22 onlinelibrary.wiley.com
T Ghanem, T Vincendeau, PS Marqués, AH Habibi… - Materials …, 2021 - pubs.rsc.org
… Afterwards, the initial catalytic coupled was modified by replacing the tri-tert-butylphosphonium tetrafluoroborate either by the tri(o-tolyl)phosphine (entry 4) or the tricyclohexylphosphine …
Number of citations: 4 pubs.rsc.org
A Yoshimura, Y Misaki - Synthesis, 2020 - thieme-connect.com
… of palladium acetate and tri-tert-butylphosphonium tetrafluoroborate in refluxing THF or … As commercially available and air-stable tri-tert-butylphosphonium tetrafluoroborate is used …
Number of citations: 14 www.thieme-connect.com
TN Gowala, J Pabba - Tetrahedron Letters, 2015 - Elsevier
… (3.2 mmol) in DMSO (5 ml) was stirred at ambient temperature for 10 min under nitrogen, and treated with Na 2 CO 3 (8.01 mmol) and tri-tert-butylphosphonium tetrafluoroborate (0.53 …
Number of citations: 18 www.sciencedirect.com
DH Howe, JL Hart, RM McDaniel, ML Taheri… - pstorage-acs-6854636.s3 …
… -Br)), 0.0048 g of phenylboronic acid (0.039 mmol B(OH)2), 0.0012 g of tris(dibenzylideneacetone)dipalladium (0.0013 mmol Pd), 0.0008 g of tritert-butylphosphonium tetrafluoroborate (…
A Ismael, A Gevorgyan, T Skrydstrup… - … Process Research & …, 2020 - ACS Publications
… Chamber B was sequentially charged with COgen (2 equiv), Pd(dba) 2 (5 mol %), tri-tert-butylphosphonium tetrafluoroborate (TTBP·HBF 4 ) (… tri-tert-butylphosphonium tetrafluoroborate …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.